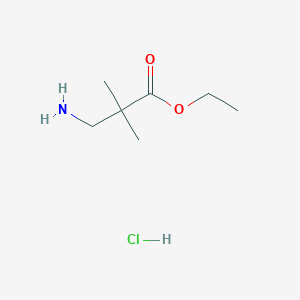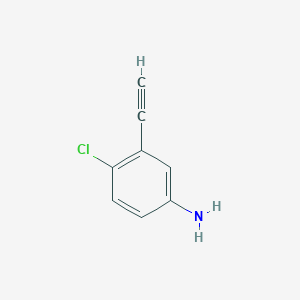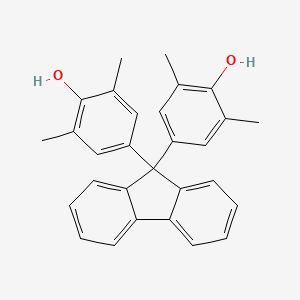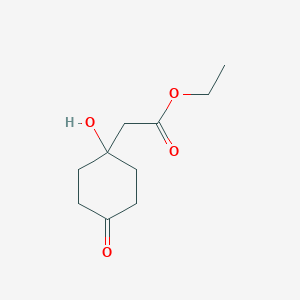
11-Hydroxyundecylphosphonic acid
Descripción general
Descripción
11-Hydroxyundecylphosphonic acid (HUPA) is an alkyl phosphonic acid that forms a self-assembled monolayer (SAM) on a variety of metal oxides and metal surfaces . It forms a hydroxyl terminated SAM that provides physiological stability and controls the surface density of the coating . HUPA is mainly used as a spacer/linker that forms a SAM on titanium oxide (TiO2) surfaces to immobilize the surface atoms for the formation of biocompatible materials for biomedical applications .
Molecular Structure Analysis
The empirical formula of 11-Hydroxyundecylphosphonic acid is C11H25O4P . Its molecular weight is 252.29 . The SMILES string representation is OCCCCCCCCCCCP(O)(O)=O .Physical And Chemical Properties Analysis
11-Hydroxyundecylphosphonic acid is a powder with a melting point of 107-111 °C . It has an assay of ≥95% (GC) .Aplicaciones Científicas De Investigación
Sensor Applications
11-Hydroxyundecylphosphonic acid has been utilized in organophosphonic acid self-assembled monolayers (SAMs) on oxide surfaces, significantly contributing to electrical and biological sensor applications. The molecular organization in these SAMs is crucial for the reliability and reproducibility of the sensors, influencing electron transport measurements. Studies have shown molecular order in SAMs containing 11-hydroxyundecylphosphonic acid, with chain tilt angles suggesting efficient packing and alignment, impacting sensor performance (Dubey et al., 2010).
Electrochemical Applications
The compound has been involved in the synthesis of self-assembled organophosphonate duplexes on silicon electrodes. These structures are essential in understanding the electrochemical properties of SAMs. It was observed that the 11-hydroxyundecylphosphonic acid SAMP exhibits specific capacitance consistent with its layer thickness, indicating its potential in electrochemical applications (Cattani-Scholz et al., 2012).
Catalytic Systems
11-Hydroxyundecylphosphonic acid has been used in catalytic systems for the hydrolytic cleavage of phosphonic acid esters. This application is pivotal in enhancing the efficiency of catalytic systems for industrial uses and organophosphorus compound detoxification, demonstrating its significant role in chemical processing and environmental applications (Pashirova et al., 2020).
Surface Chemistry and Biomolecular Applications
The compound has been employed in creating patterned chemoselective surface chemistries for various applications, ranging from molecular electronics to biomolecular microarrays. Its role in enabling spatial control over the immobilization of different ligands highlights its versatility in surface chemistry and potential biomedical applications (Pulsipher et al., 2009).
Supported Catalysis
It has been used to modify surfaces for supported catalysis, demonstrating its capability as a platform for catalytic applications. This involves creating surface modifications that facilitate the binding of catalysts, opening pathways for more efficient and targeted catalytic reactions (Andrews et al., 2016).
Titanium Surface Functionalization
11-Hydroxyundecylphosphonic acid has been used in phosphonic acid monolayer films for the immobilization of bioactive molecules on titanium surfaces. This application is particularly relevant in biomedical engineering for creating bioactive surfaces and interfaces (Adden et al., 2006).
Mecanismo De Acción
Target of Action
The primary target of 11-Hydroxyundecylphosphonic acid (HUPA) is a variety of metal oxides and metal surfaces . It forms a self-assembled monolayer (SAM) on these surfaces, providing physiological stability and controlling the surface density of the coating .
Mode of Action
HUPA interacts with its targets by forming a hydroxyl terminated SAM . This interaction immobilizes the surface atoms, which is crucial for the formation of biocompatible materials for biomedical applications . It can also be used to functionalize silicon-photonic resonators for biosensing applications .
Biochemical Pathways
It’s known that hupa plays a role in the formation of biocompatible materials for biomedical applications . This suggests that it may influence pathways related to cell adhesion and biofilm formation.
Result of Action
The molecular and cellular effects of HUPA’s action primarily involve the formation of a hydroxyl terminated SAM on metal oxides and metal surfaces . This provides physiological stability and controls the surface density of the coating . It’s also used as a spacer/linker to immobilize surface atoms for the formation of biocompatible materials .
Safety and Hazards
Propiedades
IUPAC Name |
11-hydroxyundecylphosphonic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O4P/c12-10-8-6-4-2-1-3-5-7-9-11-16(13,14)15/h12H,1-11H2,(H2,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPCDEFQVKBXBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCO)CCCCCP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40669812 | |
| Record name | (11-Hydroxyundecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
11-Hydroxyundecylphosphonic acid | |
CAS RN |
83905-98-0 | |
| Record name | (11-Hydroxyundecyl)phosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40669812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 83905-98-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















